molecular formula C18H19NOS2 B11447143 (3Z,5E)-1-(propan-2-yl)-3,5-bis(thiophen-3-ylmethylidene)piperidin-4-one

(3Z,5E)-1-(propan-2-yl)-3,5-bis(thiophen-3-ylmethylidene)piperidin-4-one

Cat. No.: B11447143
M. Wt: 329.5 g/mol
InChI Key: PEWNJAGVBWDEKF-NIVQCIBKSA-N
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Description

(3Z,5E)-1-(PROPAN-2-YL)-3,5-BIS[(THIOPHEN-3-YL)METHYLIDENE]PIPERIDIN-4-ONE is a complex organic compound characterized by its unique structure, which includes a piperidin-4-one core substituted with thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z,5E)-1-(PROPAN-2-YL)-3,5-BIS[(THIOPHEN-3-YL)METHYLIDENE]PIPERIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of piperidin-4-one with thiophene derivatives under controlled conditions. The reaction often requires a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(3Z,5E)-1-(PROPAN-2-YL)-3,5-BIS[(THIOPHEN-3-YL)METHYLIDENE]PIPERIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiol derivatives.

Scientific Research Applications

(3Z,5E)-1-(PROPAN-2-YL)-3,5-BIS[(THIOPHEN-3-YL)METHYLIDENE]PIPERIDIN-4-ONE has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a bioactive compound, interacting with biological targets.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3Z,5E)-1-(PROPAN-2-YL)-3,5-BIS[(THIOPHEN-3-YL)METHYLIDENE]PIPERIDIN-4-ONE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds with similar thiophene groups.

    Piperidin-4-one derivatives: Compounds with a similar piperidin-4-one core.

Uniqueness

(3Z,5E)-1-(PROPAN-2-YL)-3,5-BIS[(THIOPHEN-3-YL)METHYLIDENE]PIPERIDIN-4-ONE is unique due to its specific substitution pattern and the combination of functional groups. This uniqueness can result in distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H19NOS2

Molecular Weight

329.5 g/mol

IUPAC Name

(3Z,5E)-1-propan-2-yl-3,5-bis(thiophen-3-ylmethylidene)piperidin-4-one

InChI

InChI=1S/C18H19NOS2/c1-13(2)19-9-16(7-14-3-5-21-11-14)18(20)17(10-19)8-15-4-6-22-12-15/h3-8,11-13H,9-10H2,1-2H3/b16-7-,17-8+

InChI Key

PEWNJAGVBWDEKF-NIVQCIBKSA-N

Isomeric SMILES

CC(C)N1C/C(=C\C2=CSC=C2)/C(=O)/C(=C\C3=CSC=C3)/C1

Canonical SMILES

CC(C)N1CC(=CC2=CSC=C2)C(=O)C(=CC3=CSC=C3)C1

Origin of Product

United States

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